4-(Isoxazol-3-yl)benzaldehyde
Description
4-(Isoxazol-3-yl)benzaldehyde is a heterocyclic aromatic compound featuring a benzaldehyde backbone substituted at the para position with an isoxazole ring. Isoxazole, a five-membered ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. This compound is primarily utilized as a key intermediate in the synthesis of complex heterocyclic systems, such as benzimidazoles and styryl derivatives, which are of interest in pharmaceutical and materials chemistry . Its synthesis typically involves condensation reactions or functional group transformations, as exemplified in methods used for structurally similar aldehydes (e.g., 4-(N,N-dimethylamino)benzaldehyde) .
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-(1,2-oxazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-7-8-1-3-9(4-2-8)10-5-6-13-11-10/h1-7H |
InChI Key |
CKXIBRZSSSCIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NOC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences between 4-(Isoxazol-3-yl)benzaldehyde and analogous benzaldehyde derivatives:
Key Research Findings
Synthetic Efficiency: 4-(N,N-Dimethylamino)benzaldehyde outperforms simpler aldehydes in condensation reactions, achieving >75% yields for styryl cyanines .
Radiolabeling Performance : 4-Fluorobenzaldehyde demonstrates superior compatibility with [18F] labeling protocols, critical for high-throughput radiopharmaceutical production .
Biological Relevance : Isoxazole-containing aldehydes, such as this compound, enhance pharmacokinetic profiles in drug candidates by improving solubility and binding affinity .
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